(3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione
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Overview
Description
3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE typically involves multiple steps. The initial step often includes the formation of the 1,4-benzodioxane ring system through a ring-closing metathesis reaction using a nitro-Grela catalyst
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the ring-closing metathesis and other key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been found to exhibit antibacterial and antifungal properties .
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Similar compounds have shown promise as α-adrenergic blockers, antipsychotics, and anxiolytics .
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler structure that serves as a precursor in the synthesis of more complex compounds.
2,3-Dihydro-1,4-benzodioxane: Known for its biological activities and used in the synthesis of various pharmaceuticals.
Properties
Molecular Formula |
C27H28N2O7 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(4'E)-4'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H28N2O7/c1-3-11-28-19-8-5-4-7-18(19)27(26(28)33)22(24(31)25(32)29(27)12-6-13-34-2)23(30)17-9-10-20-21(16-17)36-15-14-35-20/h4-5,7-10,16,30H,3,6,11-15H2,1-2H3/b23-22- |
InChI Key |
OGYJMTQMLWGJGV-FCQUAONHSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCCOC |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCCOC |
Origin of Product |
United States |
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